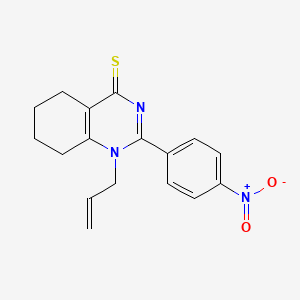

1-allyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Descripción

1-Allyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a bicyclic heterocyclic compound featuring a tetrahydroquinazoline core substituted with an allyl group at position 1 and a 4-nitrophenyl group at position 2. The thione group at position 4 enhances its electronic profile, making it relevant in medicinal chemistry and materials science. Its synthesis typically involves cyclocondensation reactions of appropriate precursors under reflux conditions .

Propiedades

IUPAC Name |

2-(4-nitrophenyl)-1-prop-2-enyl-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-2-11-19-15-6-4-3-5-14(15)17(23)18-16(19)12-7-9-13(10-8-12)20(21)22/h2,7-10H,1,3-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNKICJPOOVXIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Quinazoline derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound in focus, 1-allyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, has been explored for its unique structural characteristics that may enhance its biological efficacy.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : Quinazoline compounds often act as kinase inhibitors, disrupting signaling pathways involved in cancer cell proliferation and survival.

- Case Study : A study evaluated a series of quinazoline derivatives and found that those with nitro substituents exhibited enhanced cytotoxicity against various cancer cell lines, suggesting that the presence of the 4-nitrophenyl group in our compound may contribute to increased activity.

Antimicrobial Properties

The antimicrobial potential of quinazolines has also been documented:

- In Vitro Studies : Several studies have demonstrated that quinazoline derivatives possess antibacterial and antifungal activities. For example, compounds similar to 1-allyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione were tested against gram-positive and gram-negative bacteria.

- Data Table : Below is a summary of antimicrobial activity against selected pathogens.

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

| 1-Allyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolines are also noteworthy:

- Mechanism : These compounds may inhibit cyclooxygenase (COX) enzymes or modulate the expression of pro-inflammatory cytokines.

- Research Findings : In animal models of inflammation, quinazoline derivatives have shown to reduce edema and inflammatory markers significantly.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-allyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves several steps:

- Formation of the Quinazoline Core : The initial step involves cyclization reactions that form the quinazoline ring.

- Substitution Reactions : The allyl and nitrophenyl groups are introduced through nucleophilic substitution methods.

Structure-Activity Relationship

The presence of specific functional groups significantly impacts biological activity:

- Allyl Group : Enhances lipophilicity and cellular permeability.

- Nitrophenyl Group : Contributes to increased reactivity and potential interactions with biological targets.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s analogs differ primarily in substituents at positions 1 and 2 of the tetrahydroquinazoline core. Key comparisons include:

Substituent Impact :

Physical and Spectral Properties

Melting Points and Stability:

Spectral Data:

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.